molecular formula C13H13N3O3S2 B2687171 (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865182-41-8

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2687171
CAS No.: 865182-41-8
M. Wt: 323.39
InChI Key: GZRLUDRHPBEBOS-SQFISAMPSA-N
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Description

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a complex organic compound that features a benzo[d]thiazole core with a prop-2-yn-1-yl substituent and a sulfamoyl group

Preparation Methods

The synthesis of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization reactions involving appropriate starting materials such as 2-aminothiophenol and carboxylic acids.

    Introduction of the prop-2-yn-1-yl group: This step often involves alkylation reactions using propargyl bromide.

    Final coupling: The final step involves coupling the intermediate with propionamide under suitable conditions to form the desired product.

Chemical Reactions Analysis

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium azide.

    Addition: The alkyne group in the compound can participate in addition reactions, such as hydroboration-oxidation to form alcohols.

Scientific Research Applications

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic properties.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as those involved in cell division and growth.

Comparison with Similar Compounds

(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propionamide can be compared with similar compounds such as:

    5,6-Dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide: This compound also features a benzo[d]thiazole core with a prop-2-yn-1-yl group but differs in its substitution pattern and functional groups.

    3-(Prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide: Similar in structure but lacks the sulfamoyl group, which can significantly alter its chemical properties and biological activity.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the sulfamoyl group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S2/c1-3-7-16-10-6-5-9(21(14,18)19)8-11(10)20-13(16)15-12(17)4-2/h1,5-6,8H,4,7H2,2H3,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRLUDRHPBEBOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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